molecular formula C13H17NO4 B2463755 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid CAS No. 405923-75-3

3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid

Cat. No.: B2463755
CAS No.: 405923-75-3
M. Wt: 251.282
InChI Key: RJFJOBYWUNYEEM-UHFFFAOYSA-N
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Description

3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid is an organic compound with the molecular formula C13H17NO4 It is known for its unique structure, which includes a dimethylphenoxy group attached to an acetamido group, further linked to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylphenol and chloroacetic acid.

    Formation of 2-(2,3-Dimethylphenoxy)acetic acid: 2,3-dimethylphenol reacts with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,3-dimethylphenoxy)acetic acid.

    Amidation: The 2-(2,3-dimethylphenoxy)acetic acid is then reacted with 3-aminopropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy group.

    Reduction: Reduced forms of the acetamido or carboxylic acid groups.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(2,5-Dimethylphenoxy)acetamido]propanoic acid: Similar structure but with a different substitution pattern on the phenoxy group.

    3-[2-(2,4-Dimethylphenoxy)acetamido]propanoic acid: Another isomer with a different substitution pattern.

Uniqueness

3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups on the phenoxy ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.

Properties

IUPAC Name

3-[[2-(2,3-dimethylphenoxy)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9-4-3-5-11(10(9)2)18-8-12(15)14-7-6-13(16)17/h3-5H,6-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFJOBYWUNYEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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